molecular formula C19H17N5O3 B12044735 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12044735
M. Wt: 363.4 g/mol
InChI Key: OBFHPBIJTVTQFY-UHFFFAOYSA-N
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Description

The compound 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a fused tricyclic core, a furan-2-ylmethyl substituent, and a carboxamide group. Its unique architecture combines a triazatricyclo[8.4.0.0³,⁸]tetradeca ring system with imino and oxo functionalities, which may confer distinct physicochemical and biological properties.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H17N5O3/c1-11-5-3-7-23-16(11)22-17-14(19(23)26)9-13(18(25)21-2)15(20)24(17)10-12-6-4-8-27-12/h3-9,20H,10H2,1-2H3,(H,21,25)

InChI Key

OBFHPBIJTVTQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazatricyclo core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted furan compounds .

Scientific Research Applications

7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Compounds :

  • Compound 16: Fluorinated triazole-linked nucleotide analog with a perfluorinated chain.
  • Compound 17: Similar structure but with a sugar-derived tetrahydrofuran core.
Feature Target Compound Fluorinated Triazole Derivatives (Ev1)
Core Structure Tricyclic triazatricyclo system Bicyclic tetrahydrofuran + triazole
Key Substituents Furan-2-ylmethyl, carboxamide Perfluorinated chains, nucleobase analogs
Synthesis Likely multi-step cyclization Click chemistry (triazole formation) + fluorination
Bioactivity Unknown (potential drug candidate) Antiviral or nucleotide-targeting applications
Physicochemical Moderate lipophilicity (furan) High lipophilicity (fluorinated chains)

The fluorinated compounds in prioritize nucleotide mimicry, whereas the target compound’s tricyclic system may target protein-binding pockets. The furan group in the target compound contrasts with the fluorinated chains in , suggesting divergent solubility and metabolic stability profiles .

Spirocyclic Benzothiazole Derivatives ()

Key Compounds :

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
Feature Target Compound Spirocyclic Benzothiazoles (Ev3)
Core Structure Fused tricyclic system Spiro[4.5]decane + benzothiazole
Key Substituents Furan, carboxamide Benzothiazole, hydroxyl, dimethylamino
Synthesis Likely cycloaddition/condensation Spirocyclization via Schiff base intermediates
Bioactivity Unknown Potential applications in organic synthesis
Electronic Profile Electron-rich (furan) Aromatic (benzothiazole) + polar groups

The spirocyclic compounds in emphasize rigidity and aromaticity, while the target compound’s fused tricyclic system may offer enhanced conformational stability. Benzothiazole’s electron-withdrawing nature contrasts with furan’s electron-rich character, influencing reactivity and binding interactions .

Cephalosporin Antibiotics ()

Key Compounds :

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
Feature Target Compound Cephalosporins (Ev4, Ev6)
Core Structure Triazatricyclo system Bicyclic β-lactam + dihydrothiazine
Key Substituents Furan, imino Thiadiazole, tetrazole, β-lactam
Bioactivity Unknown Antibacterial (cell wall synthesis inhibition)
Metabolism Potential furan-mediated oxidation β-lactamase susceptibility

Cephalosporins’ β-lactam rings are critical for antibacterial activity, while the target compound’s triazatricyclo system lacks this feature. Thiadiazole and tetrazole groups in cephalosporins enhance stability and binding, whereas the furan in the target compound may introduce metabolic liabilities .

Furan-Containing Pesticides ()

Key Compounds :

  • 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole).
Feature Target Compound Furan Pesticides (Ev5)
Core Structure Tricyclic carboxamide Oxazolidine + furan
Key Substituents Furan-2-ylmethyl Dichloroacetyl, dimethyl groups
Application Pharmaceutical candidate Herbicide safener
Reactivity Carboxamide stability Dichloroacetyl-mediated detoxification

Dichloroacetyl groups in pesticides confer reactivity absent in the target compound, highlighting divergent design principles .

Research Findings and Implications

  • Structural Uniqueness: The tricyclic core of the target compound distinguishes it from spirocyclic, fluorinated, and β-lactam analogs.
  • Synthetic Challenges : Multi-step cyclization and regioselective functionalization (e.g., furan attachment) are critical hurdles, contrasting with the click chemistry used in .
  • Bioactivity Gaps : Further studies are needed to elucidate mechanisms, though structural parallels to cephalosporins and fluorinated analogs suggest possible therapeutic niches .

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